REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][N:10]2[C:11](=[O:12])[c:13]3[c:14]([cH:15][cH:16][cH:17][cH:18]3)[C:19]2=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5]1.[NH2:22][NH2:23].[OH2:21]>>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:2][CH2:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=C1c2ccccc2C(=O)N1CCCCN1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCCN1CCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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NCCCCN1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |